Dap-tmb
CAS No.: 102358-22-5
Cat. No.: VC20744064
Molecular Formula: C31H34N2O8
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102358-22-5 |
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Molecular Formula | C31H34N2O8 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
Standard InChI | InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |
Standard InChI Key | CLCDMQIWPVOTMQ-OTIPNRPASA-N |
Isomeric SMILES | C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Canonical SMILES | CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Properties and Characteristics
Chemical Structures and Functional Properties
Daptomycin's unique structure contributes to its effectiveness as a template for nanoparticle synthesis. The amphiphilic nature of daptomycin, with its combination of hydrophilic and hydrophobic regions, enables it to interact with silver ions and undergo biomineralization when exposed to strong reducing agents like sodium borohydride .
TMB exists in multiple oxidation states, each with distinct spectral characteristics:
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The colorless diamine form (native TMB) has a maximum absorbance at 285 nm
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The blue-green colored charge transfer complex (CTC) form shows maximum absorbance at 652 nm
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The yellow colored diimine form has maximum absorbance at 450 nm
These varying absorbance properties make TMB an excellent indicator for peroxidase activity and related applications.
Preparation Methods and Stability
The preparation of daptomycin-biomineralized silver nanoparticles (Dap-AgNPs) involves a process where daptomycin micelles interact with silver ions and undergo biomineralization under the action of sodium borohydride, resulting in stable nanoparticles. The daptomycin plays a crucial role as both a stabilizer and template in the formation of these nanoparticles .
The stability of Dap-AgNPs is significantly enhanced compared to silver nanoparticles prepared without daptomycin. Research shows that Dap-AgNPs can be stored without precipitation at 4°C for approximately 30 days, while AgNPs prepared directly with sodium borohydride without daptomycin show severe coagulation within 24 hours .
Property | Dap-AgNPs | AgNPs (without Dap) |
---|---|---|
Hydrodynamic size | ~221 nm | ~656 nm |
Storage stability | ~30 days at 4°C | <24 hours |
Absorbance at 808 nm | 0.48 | 0.22 |
Dispersibility | Good | Poor |
Research Findings
Peroxidase-like Properties
One of the most significant findings regarding the interaction between daptomycin-derived nanoparticles and TMB is the peroxidase-like property of Dap-AgNPs. When colorless TMB is used as a substrate in the presence of Dap-AgNPs and hydrogen peroxide, the TMB undergoes oxidation to form a blue-colored product (oxidized TMB or oxTMB) with an obvious absorption peak at 652 nm .
Experimental results show that the absorbance at 652 nm for the TMB + Dap-AgNPs + H₂O₂ group (0.605) was significantly higher than that of control groups: TMB + H₂O₂ (0.248), TMB + Dap-AgNPs (0.282), and H₂O₂ + Dap-AgNPs (0.171). This indicates that Dap-AgNPs effectively catalyze the oxidation of TMB .
The mechanism appears to involve the breakdown of H₂O₂ into hydroxyl radicals on the surface of AgNPs within the Dap-AgNPs under acidic conditions. These hydroxyl radicals then cause the colorless TMB to change to blue oxidized TMB. The daptomycin component enhances the stability of the nanoparticles in solution and maintains their catalytic activity .
Spectral Characteristics and Chemical Mechanisms
The oxidation of TMB by Dap-AgNPs follows a complex chemical pathway. The native, colorless TMB (in diamine form) is oxidized by the peroxidase-like activity of Dap-AgNPs, resulting in the formation of two new one-electron TMB oxidation state forms:
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TMB radical cation
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Charge transfer complex (CTC) consisting of a colorless diamine form electron donor and a yellow colored diimine form electron acceptor
This diamine/diimine CTC exists in rapid chemical equilibrium with the cation radical. Further oxidation leads to the formation of the yellow colored diimine form. The reaction involves three different components, each with a distinct molar absorbance maximum:
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Colorless TMB (diamine form): 285 nm
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Blue-green colored CTC form: 652 nm
Complete oxidation, typically via acid conversion, of the TMB substrate leads to the elimination of the blue-green absorbance peak at 652 nm with a concurrent increase in the yellow absorbance peak at 450 nm .
Applications and Significance
The interaction between daptomycin-derived nanoparticles and TMB has significant implications for various applications. The TMB HRP Substrate Kit (SK-4400) contains reagents needed to produce either a precipitating blue reaction product or a soluble blue reaction product, with applications in:
Application | Details |
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Immunohistochemistry / Immunocytochemistry | TMB provides a blue precipitate that can be dehydrated and permanently mounted |
In situ hybridization | Offers sensitive detection capabilities |
Blotting Applications | Provides clear visualization of results |
Elispot | Enables quantification of single cells secreting a specific protein |
ELISAs | The soluble blue product is particularly useful for these assays |
The substrate produces a blue precipitating reaction product suitable for brightfield and spectral imaging microscopy, and allows for non-aqueous (permanent) mounting .
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